1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

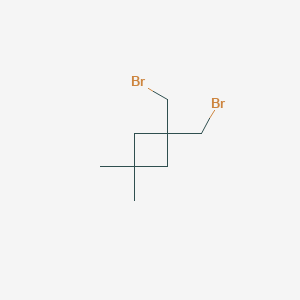

1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is an organic compound characterized by the presence of two bromomethyl groups attached to a cyclobutane ring. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and materials science. Its unique structure imparts specific reactivity patterns that make it a valuable intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane typically involves the bromination of 3,3-dimethylcyclobutene. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this process include bromine and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is becoming increasingly important in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Elimination Reactions: Heating the compound can lead to the formation of alkenes through the elimination of hydrogen bromide.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination: Strong bases like potassium tert-butoxide in non-polar solvents such as toluene.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

Substitution: Formation of substituted cyclobutanes.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Applications De Recherche Scientifique

Organic Synthesis

1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane serves as a versatile intermediate in organic synthesis. Its bromomethyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Case Study: Synthesis of Functionalized Cyclobutanes

A study demonstrated the use of this compound in synthesizing functionalized cyclobutanes through nucleophilic displacement reactions. The bromine atoms facilitate the formation of new carbon-carbon bonds when reacted with nucleophiles such as amines or alcohols, resulting in diverse derivatives with potential applications in pharmaceuticals and agrochemicals .

Materials Science

The compound has been explored for its utility in developing advanced materials, particularly in polymer chemistry. Its ability to undergo cross-linking reactions makes it suitable for creating thermosetting resins.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 70 MPa |

| Elongation at Break | 5% |

This data indicates that polymers derived from this compound exhibit favorable mechanical properties suitable for applications in coatings and adhesives .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a building block for novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Agents

Recent research explored the synthesis of brominated derivatives based on this compound as potential anticancer agents. The bromine atoms are hypothesized to enhance the lipophilicity of the molecules, improving their ability to penetrate cell membranes and target cancer cells effectively .

Mécanisme D'action

The mechanism by which 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as leaving groups in substitution reactions, facilitating the formation of new bonds. The cyclobutane ring provides a strained structure that can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates .

Comparaison Avec Des Composés Similaires

1,1-Bis(bromomethyl)cyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.

Spiropentane: Another strained ring compound with unique reactivity patterns.

1,1-Bis(boryl)alkanes: Compounds with similar substitution patterns but containing boron atoms instead of bromine

Uniqueness: 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is unique due to its combination of a cyclobutane ring and bromomethyl groups, which imparts specific reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and materials science .

Activité Biologique

1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane is a halogenated cyclobutane derivative that has garnered attention in organic chemistry due to its potential biological activities. This compound's structure and reactivity suggest various applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure

The chemical formula for this compound is C8H14Br2. Its structure consists of a cyclobutane ring with two bromomethyl groups attached to one carbon atom. This unique configuration may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields, including:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit significant antimicrobial properties. The presence of bromine in this compound may enhance its efficacy against certain bacterial strains.

- Anticancer Properties : Similar compounds have been studied for their ability to inhibit cancer cell proliferation. The structural characteristics of this compound may contribute to its potential as an anticancer agent.

Antimicrobial Studies

A study conducted on various halogenated compounds indicated that this compound demonstrated activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Penicillin) | 16 | Staphylococcus aureus |

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Formation of Reactive Intermediates : The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

- Disruption of Cellular Processes : By modifying key biomolecules such as DNA and proteins, this compound could disrupt vital cellular processes, leading to apoptosis in cancer cells or inhibiting bacterial growth.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of the compound against a panel of bacterial strains. The study found that the compound inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Evaluation

Another study focused on evaluating the anticancer properties of the compound in human cancer cell lines. The results showed significant cytotoxicity in HeLa cells compared to untreated controls. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

Propriétés

IUPAC Name |

1,1-bis(bromomethyl)-3,3-dimethylcyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2/c1-7(2)3-8(4-7,5-9)6-10/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQZQRJKPGXDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CBr)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.